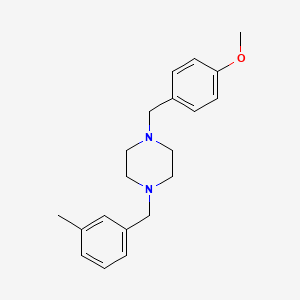

1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine and related compounds involves multiple steps including reactions that introduce the methoxybenzyl and methylbenzyl groups to the piperazine core. For instance, the synthesis of related 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines demonstrates the complexity and variability in the synthesis routes for such compounds (G. Mokrov et al., 2019). These processes typically involve reactions under controlled conditions to ensure the addition of specific functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine, is crucial for their chemical behavior and potential applications. Studies on similar compounds, such as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), help in understanding the metabolic pathways and structural implications of substitutions on the piperazine ring (R. Staack, H. Maurer, 2004). These insights contribute to the overall understanding of the molecular framework and its impact on chemical and biological activities.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactive nature and the potential for functionalization. For example, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate showcases the chemical reactivity and the possibility to modify the molecular structure (M. Yamaura et al., 1985). Such reactions are fundamental in the development and synthesis of new compounds with desired properties.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine might not be readily available, studying closely related compounds provides valuable insights. For instance, the study of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed significant insights into their supramolecular assembly and physical properties based on hydrogen-bonded formations (Chayanna Harish Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other substances, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for understanding the behavior of piperazine derivatives. Analyzing compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine provides insights into the chemical versatility and the influence of substituents on the piperazine core's reactivity and binding affinity (Yingfang He et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Cardiotropic Activity

Researchers have synthesized a new group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, investigating their relationship between the structure of the triazaalkane linker and cardiotropic activity. Among these, a compound exhibited statistically significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, highlighting potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including compounds utilizing methoxybenzyl piperazine, has demonstrated good to moderate antimicrobial activities against various test microorganisms. This research expands the potential of methoxybenzyl piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Metabolite Identification

A study on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) in rats revealed the main pathways of biotransformation, including O-demethylation, N-dealkylation, and hydroxylation. This research provides insight into the metabolism of similar compounds, which is crucial for drug development and toxicological studies (Kawashima et al., 1991).

Bioactivity of Mannich Bases with Piperazines

A study synthesizing new Mannich bases with substituted piperazines, including methoxybenzyl piperazine derivatives, evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed high potency, indicating their potential as leads for further drug development (Gul et al., 2019).

Hepatotoxicity Evaluation

An investigation into the hepatotoxicity of piperazine designer drugs, including those related to methoxybenzyl piperazine, highlighted the up-regulation of key enzymes of cholesterol and lipid biosynthesis. This study provides valuable information on the potential health risks associated with the consumption of such compounds (Arbo et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of piperazine derivatives is a rich field, with potential applications in areas such as medicinal chemistry, materials science, and more . The compound “1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine” could potentially be of interest in these areas, depending on its specific properties and activities.

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-17-4-3-5-19(14-17)16-22-12-10-21(11-13-22)15-18-6-8-20(23-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKNSOCOAUANFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-4-(3-methylbenzyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)